molecular formula C12H13NOS2 B3012874 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione CAS No. 1092291-23-0

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B3012874
CAS No.: 1092291-23-0
M. Wt: 251.36
InChI Key: XCRWDPRGCYBZMA-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-23-0) is a high-purity chemical compound supplied for research applications. With a molecular formula of C12H13NOS2 and a molecular weight of 251.37 g/mol, this molecule features the thiazolidine heterocycle, a five-membered ring containing sulfur and nitrogen atoms at the 1 and 3 positions, respectively . The thiazolidine scaffold is recognized as a privileged structure in medicinal chemistry and serves as a versatile vehicle for the synthesis of valuable organic molecules . Researchers value this core structure for its diverse and significant biological activities; thiazolidine derivatives have been extensively studied for their potential applications as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antitubercular agents, among others . The presence of sulfur in the ring is known to enhance the pharmacological properties of these compounds . The specific 3,5-dimethylbenzoyl substitution on this thiazolidine-2-thione backbone makes it a valuable intermediate for probe design and the development of next-generation drug candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-8-5-9(2)7-10(6-8)11(14)13-3-4-16-12(13)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRWDPRGCYBZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCSC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3,5-dimethylbenzoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Halogenated benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted the synthesis of thiazolidine-2-thione derivatives, including 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione, showing promising results as potential xanthine oxidase inhibitors. The compound exhibited an IC50 value indicating its potency compared to standard drugs like allopurinol .

1.2 Enzyme Inhibition

The compound's ability to inhibit xanthine oxidase (XO) is particularly noteworthy. The structure-activity relationship analysis revealed that specific moieties within the thiazolidine framework are crucial for enhancing XO inhibitory activity. This inhibition is vital for treating conditions like gout and hyperuricemia .

1.3 Anticancer Properties

Thiazolidine-2-thione derivatives have also been investigated for their anticancer effects. The compound has shown potential in various cancer cell lines, indicating its role as a lead compound in developing new anticancer agents. Its mechanism appears to involve the induction of apoptosis in cancer cells, which is essential for therapeutic efficacy .

Agricultural Applications

2.1 Nitrification Inhibition

The compound has been identified as a nitrification inhibitor, which is critical for enhancing soil fertility and reducing nitrogen loss in agricultural practices. By inhibiting the nitrification process, it helps maintain higher levels of ammonium in the soil, promoting better plant growth and yield .

2.2 Plant Growth Promotion

Research indicates that thiazolidine derivatives can improve overall plant vigor and yield when used in agricultural formulations. This application stems from their ability to enhance nutrient uptake and stress resistance in plants .

Summary of Research Findings

Application Area Key Findings
Medicinal Chemistry - Potent xanthine oxidase inhibitor
- Antioxidant properties
- Potential anticancer activity
Agriculture - Effective nitrification inhibitor
- Promotes plant growth and yield

Case Studies

Case Study 1: Xanthine Oxidase Inhibition

In a study focusing on the synthesis of thiazolidine-2-thione derivatives, researchers evaluated the inhibitory effects on xanthine oxidase. The findings indicated that the specific structural features of this compound contributed significantly to its potency as an XO inhibitor, making it a candidate for further development as a therapeutic agent for hyperuricemia .

Case Study 2: Agricultural Efficacy

Another study investigated the use of thiazolidine derivatives as nitrification inhibitors in agricultural settings. The results demonstrated that these compounds effectively reduced nitrogen loss from fertilizers, thereby improving soil health and crop yields over multiple growing seasons .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Comparison

Table 1: Molecular Data for Selected Thiazolidine-2-thione Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione C₁₂H₁₃NOS₂ 251.37 1092291-23-0 3,5-dimethylbenzoyl
3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione C₁₀H₈FNO₂S₂ 251.31 1092291-23-0* 4-fluorobenzoyl
2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one C₁₂H₁₃NOS₂ 251.37 1092291-23-0 4-methoxyphenyl, ketone linker

*Note: CAS numbers may overlap due to database inconsistencies .

Key Observations :

  • Electron-donating vs. withdrawing groups : The 3,5-dimethylbenzoyl group in the target compound has electron-donating methyl substituents, which enhance aromatic stability and lipophilicity compared to the electron-withdrawing fluorine in 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione .

Physicochemical Properties

  • Solubility : The methyl groups in the target compound increase hydrophobicity compared to the fluorinated analog, which may reduce aqueous solubility .
  • Thermal stability : Thione derivatives like 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione () exhibit planar ring structures stabilized by hydrogen bonding, suggesting similar stability for the target compound .

Biological Activity

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of 3,5-dimethylbenzoyl isothiocyanate with appropriate amines. The process typically yields thiazolidine derivatives with varying substituents that can influence their biological activity.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. The compound's IC50 value was reported to be approximately 3.56 μmol/L, making it about 2.5 times more potent than allopurinol, a standard treatment for gout .

Table 1: Comparison of XO Inhibitory Potency

CompoundIC50 (μmol/L)Relative Potency to Allopurinol
This compound3.562.5-fold stronger
Allopurinol~8.9Reference

The mechanism of action involves mixed-type inhibition, where the compound interacts with the active site of XO. Molecular docking studies suggest that the phenyl-sulfonamide group within the thiazolidine structure is crucial for binding affinity. It forms hydrogen bonds with key residues such as Gly260 and Ile264 in the enzyme's active pocket .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the thiazolidine ring and substituent groups significantly affect biological activity. The presence of a phenyl-sulfonamide moiety has been identified as essential for achieving potent XO inhibition .

Figure 1: Proposed Binding Interaction
Proposed Binding Interaction (Placeholder for actual image)

Case Studies and Research Findings

Several studies have investigated the efficacy of thiazolidine derivatives in various biological contexts:

  • Antioxidant Activity : Compounds similar to this compound have shown promising antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related conditions .
  • Antitumor Activity : Thiazolidine derivatives have been explored for their antitumor effects. For instance, derivatives were evaluated against glioblastoma cells and exhibited significant cytotoxicity, indicating potential applications in cancer therapy .
  • Enzyme Inhibition Studies : Additional studies reported that these compounds also inhibit other enzymes such as α-amylase and urease, suggesting a broader pharmacological profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione, and what reaction conditions are critical for high yields?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Thiourea Formation : React 3,5-dimethylbenzoyl isothiocyanate with a primary amine (e.g., 4-aminobenzothiazole derivatives) in anhydrous DMF under reflux (~4–6 hours). Equimolar ratios and strict temperature control are essential to avoid side products .

Cyclization : Treat the intermediate thiourea with 30% formaldehyde and either HCl (acidic conditions) or methylamine (basic conditions) to form the thiazolidine-2-thione ring. Ethanol or DMF is typically used as the solvent, with yields ranging from 70% to 85% depending on substituent steric effects .

  • Key Characterization : Confirm product purity via TLC and structural identity using 1^1H/13^13C NMR (e.g., thione sulfur resonance at ~180–190 ppm) and HRMS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H NMR to identify aromatic protons (6.8–7.5 ppm) and methyl groups (2.3–2.6 ppm). 13^13C NMR confirms the thione carbonyl (~190 ppm) and benzoyl carbons .
  • HRMS : Employ electrospray ionization (ESI) to verify molecular ions (e.g., [M+H]+^+ at m/z 251.37) .
  • TLC Monitoring : Use ethyl acetate/hexane (60:40) to track reaction progress and ensure intermediate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step of thiazolidine-2-thione derivatives?

  • Methodological Answer :

  • Catalytic Acid : Adding trace HCl (0.1–0.5 eq) accelerates cyclization by protonating the thiourea intermediate, reducing reaction time from 6 to 4 hours .
  • Solvent Polarity : Higher-polarity solvents (e.g., DMF) improve solubility of aromatic intermediates, enhancing yields by 15–20% compared to ethanol .
  • Temperature Gradients : Gradual heating (70°C → 90°C) minimizes decomposition of formaldehyde-sensitive intermediates .

Q. How should researchers resolve contradictions in biological activity data for structurally similar thiazolidine-2-thione derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using data tables (e.g., Entry 3a–3h in ). For example, electron-withdrawing groups (e.g., -Cl) on the aryl ring correlate with enhanced antimicrobial activity (Sp1: 12 → 19) .
  • Statistical Validation : Apply ANOVA to assess significance of activity variations across biological replicates. For instance, discrepancies in Sp3 activity (Entry 3a: 8 vs. 3c: -) may arise from assay sensitivity limits .

Q. What mechanistic insights explain the divergent cyclization pathways of thiourea intermediates under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions (HCl) : Formaldehyde reacts with the thiourea’s -NH group to form an iminium intermediate, which undergoes nucleophilic attack by the thione sulfur, yielding oxadiazinane-4-thiones .
  • Basic Conditions (Methylamine) : The amine deprotonates the thiourea, enabling a Mannich-type reaction with formaldehyde to form triazinane-2-thiones. This pathway is sterically favored for bulkier aryl substituents .
    • Supporting Data : 1^1H NMR kinetics (e.g., disappearance of -NH signals at δ 9.2–10.1 ppm) and DFT calculations can validate these mechanisms .

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